molecular formula C13H15BrN4 B1269575 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline CAS No. 307538-54-1

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline

Cat. No.: B1269575
CAS No.: 307538-54-1
M. Wt: 307.19 g/mol
InChI Key: RGRNAQFSIRFIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its unique structural composition and chemical properties. The compound is formally identified by the Chemical Abstracts Service number 307538-54-1 and is cataloged in the PubChem database under the compound identification number 720655. This systematic identification ensures precise chemical communication within the scientific community and facilitates accurate research documentation and regulatory compliance.

The molecular formula C13H15BrN4 reflects the compound's composition, indicating the presence of thirteen carbon atoms, fifteen hydrogen atoms, one bromine atom, and four nitrogen atoms. The molecular weight of 307.19 grams per mole provides essential information for stoichiometric calculations and pharmaceutical formulation considerations. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-bromo-4-(4-methyl-1-piperazinyl)quinazoline, clearly indicating the specific positioning of substituents on the quinazoline scaffold.

The structural architecture encompasses a quinazoline core, which consists of a fused bicyclic system combining a benzene ring with a pyrimidine ring. The bromine atom occupies the sixth position of the quinazoline framework, while the 4-methylpiperazine moiety is attached at the fourth position. This specific substitution pattern contributes significantly to the compound's chemical properties and biological activity profiles. The International Chemical Identifier code 1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3 provides a comprehensive representation of the molecular connectivity and stereochemistry.

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of quinazoline chemistry, which has evolved significantly since the nineteenth century. The quinazoline scaffold itself traces its origins to 1869 when Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This pioneering work established the foundation for subsequent developments in quinazoline chemistry and highlighted the potential for creating diverse derivatives with varied biological activities.

The systematic naming of quinazoline compounds emerged in 1885, when Widdege proposed the current nomenclature system. Prior to this standardization, the bicyclic product was known by various names including bicyanoamido benzoyl, phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanapthaline. This historical naming evolution reflects the gradual understanding of the compound's chemical structure and its relationship to other heterocyclic systems.

The actual preparation of the parent quinazoline molecule was achieved much later when Bischler and Lang obtained it through decarboxylation of the 2-carboxy derivative. Subsequently, Gabriel devised a more satisfactory synthesis of quinazoline in 1903, establishing methodological foundations that continue to influence contemporary synthetic approaches. These early synthetic methodologies demonstrated the feasibility of creating quinazoline derivatives and opened pathways for the development of more complex substituted variants.

The incorporation of piperazine moieties into pharmaceutical compounds represents another significant historical development in heterocyclic chemistry. Piperazine derivatives have been extensively utilized in medicinal chemistry due to their favorable pharmacological properties and their ability to enhance solubility and bioavailability of pharmaceutical compounds. The combination of quinazoline and piperazine functionalities in a single molecule represents a convergence of these historical developments, resulting in compounds with enhanced therapeutic potential.

Table 1: Historical Milestones in Quinazoline Chemistry

Year Researcher Contribution Impact
1869 Griess First quinazoline derivative synthesis Established foundation for quinazoline chemistry
1885 Widdege Proposed quinazoline nomenclature Standardized chemical naming conventions
1895 Bischler and Lang First quinazoline synthesis Demonstrated synthetic feasibility
1903 Gabriel Improved quinazoline synthesis Enhanced methodological approaches
2005 Modern era Complex derivative development Advanced pharmaceutical applications

Significance in Medicinal Chemistry and Drug Discovery

This compound occupies a position of considerable importance in contemporary medicinal chemistry and drug discovery programs. The compound's structural features align with established pharmacophore patterns that have demonstrated therapeutic efficacy across multiple disease areas, particularly in oncology and antimicrobial applications. The quinazoline scaffold has been extensively validated as a privileged structure in pharmaceutical research, appearing in numerous clinically approved medications and investigational therapeutic agents.

The medicinal chemistry significance of this compound is exemplified by its structural similarity to established pharmaceutical agents that target critical biological pathways. Research has demonstrated that quinazoline derivatives containing piperazine moieties exhibit potent biological activities, including anticancer properties against multidrug-resistant cell lines. Specifically, studies have reported that related quinazoline-piperazine hybrid compounds show high in vitro activities and selectivities against multidrug-resistant P glycoprotein-overexpressing leukemia cells, with inhibitory concentration values reaching as low as 0.127 micromolar.

The drug discovery potential of this compound is further enhanced by its ability to interact with multiple therapeutic targets simultaneously. Contemporary pharmaceutical research has increasingly focused on polypharmacology approaches, where single molecules are designed to modulate multiple biological pathways. The quinazoline scaffold has proven particularly amenable to such approaches, as demonstrated by the development of dual inhibitors targeting phosphoinositide 3-kinases and histone deacetylases.

Table 2: Biological Activity Profile of Related Quinazoline-Piperazine Compounds

Target System Activity Type Potency Range Reference Study
Multidrug-resistant leukemia cells Cytotoxic 0.127-23.27 μM Quinazoline-thiohydantoin research
Phosphoinositide 3-kinases Enzymatic inhibition Nanomolar range Dual inhibitor studies
Histone deacetylases Enzymatic inhibition Nanomolar range Polypharmacology research
Antimicrobial targets Growth inhibition Variable zones Piperazine derivative studies

The compound's structural features also contribute to favorable pharmacokinetic properties that are essential for pharmaceutical development. The presence of the piperazine moiety typically enhances water solubility and bioavailability, while the quinazoline core provides metabolic stability and appropriate lipophilicity for cellular uptake. These characteristics position the compound as an attractive starting point for lead optimization programs aimed at developing new therapeutic agents.

Recent advances in quinazoline chemistry have also highlighted the potential for developing fluorescent derivatives that maintain biological activity while providing imaging capabilities. Such compounds offer significant advantages in drug development by enabling real-time visualization of cellular uptake and distribution, thereby facilitating mechanistic studies and optimization of therapeutic efficacy. The this compound scaffold provides an excellent foundation for incorporating such fluorescent properties through appropriate chemical modifications.

Properties

IUPAC Name

6-bromo-4-(4-methylpiperazin-1-yl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRNAQFSIRFIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352171
Record name 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307538-54-1
Record name 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinazoline and 4-methylpiperazine.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under reflux conditions.

    Catalysts and Reagents: Common reagents used in the synthesis include bases like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 6-position can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-4-(4-methylpiperazin-1-yl)quinazoline.

Scientific Research Applications

Anticancer Activity

The anticancer potential of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline has been extensively studied, particularly its role as an inhibitor of various tyrosine kinases involved in tumor growth and proliferation.

Case Studies:

  • In vitro Studies: Research has shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. For instance, one study reported an IC50 value of 2.49 μM against MCF7 cells, indicating potent anticancer activity .
  • Mechanism of Action: The compound acts by inhibiting the epidermal growth factor receptor (EGFR), which is crucial for cancer cell survival. Molecular docking studies have confirmed its binding affinity to the active site of EGFR .

Table 1: Anticancer Activity Data

Compound NameCell LineIC50 Value (μM)Mechanism of Action
This compoundMCF72.49EGFR Inhibition
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineA5490.096EGFR Inhibition

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains.

Case Studies:

  • Broad-Spectrum Activity: Quinazoline derivatives have shown efficacy against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). One study highlighted that derivatives with similar structures exhibited inhibition zones comparable to standard antibiotics .

Table 2: Antimicrobial Activity Data

Compound NameTarget BacteriaInhibition Zone (mm)Reference
This compoundMRSA16
Other Quinazoline DerivativesE. coli20

Mechanism of Action

The mechanism of action of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Group Variations

The pharmacological and physicochemical properties of quinazoline derivatives are highly dependent on substituents at key positions (e.g., 4-, 6-, and 7-positions). Below is a comparative analysis of 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline and its analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities References
This compound - Br (6)
- 4-methylpiperazine (4)
~307.2* Hypothesized kinase inhibition (inferred)
4-(4-Methylpiperazin-1-yl)quinazoline - H (6)
- 4-methylpiperazine (4)
228.3 Base structure; used in kinase inhibitor design
6-Bromo-4-(piperazin-1-yl)quinazoline - Br (6)
- Piperazine (4)
293.16 Intermediate for anticancer agents
6-Bromo-4-(4-phenylpiperazin-1-yl)quinazoline - Br (6)
- 4-phenylpiperazine (4)
~365.3* Enhanced lipophilicity; potential CNS activity
6-Bromo-4-((2-ethoxyethyl)thio)quinazoline - Br (6)
- Alkylthio (4)
~327.2* Antifungal activity (63.8% inhibition at 50 µg/mL)
4-(3'-Bromo-4'-hydroxyphenyl)aminoquinazoline - Br-phenyl (4) 386.2 Cytotoxic (IC₅₀ = 813 nM in glioblastoma cells)

*Calculated based on molecular formulas where explicit data were unavailable.

Key Differences and Implications

4-Methylpiperazine vs. Piperazine (Unsubstituted):

  • The methyl group in this compound enhances lipophilicity compared to the unsubstituted piperazine analog (e.g., 6-bromo-4-(piperazin-1-yl)quinazoline) . This modification may improve blood-brain barrier penetration or target binding in kinase inhibitors.

4-Phenylpiperazine vs. In contrast, the methyl group in the target compound offers a balance of hydrophobicity and compactness.

Alkylthio vs. Piperazinyl Substituents:

  • The alkylthio derivative (6-bromo-4-((2-ethoxyethyl)thio)quinazoline) exhibits antifungal activity, whereas piperazinyl analogs are more commonly associated with kinase modulation. This highlights the role of the 4-position substituent in determining biological targets.

Bromine Position and Electronic Effects:

  • Bromine at position 6 (as in the target compound) may stabilize the quinazoline core through electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura for further derivatization) .

Biological Activity

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as an inhibitor of specific molecular targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its quinazoline backbone, which is a well-known scaffold in drug discovery. The presence of the bromine atom at the 6-position and the piperazine moiety at the 4-position contribute to its unique biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines, including breast cancer and melanoma cells. The compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

The primary mechanism of action for this compound appears to involve inhibition of specific receptors and enzymes that play critical roles in tumor growth. For instance, it has been identified as an antagonist of the adenosine A2A receptor, which is implicated in tumor immunosuppression. This antagonistic activity can enhance the immune response against tumors, making it a candidate for combination therapies in cancer treatment .

Research Findings

Several studies have focused on the biological activity of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma), with IC50 values indicating potent activity .
  • Mechanistic Insights : The compound was shown to induce apoptosis through activation of caspase pathways and inhibition of NF-κB signaling, which are critical for cell survival .
  • Molecular Docking Studies : Computational studies suggest that this compound binds effectively to target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .

Comparative Analysis

The following table summarizes key biological activities and mechanisms associated with this compound compared to similar quinazoline derivatives:

CompoundActivity TypeTarget/MechanismIC50 (µM)
This compoundAnticancerA2A Adenosine Receptor Antagonist5 - 20
2-Aminoquinazoline DerivativeAnticancerVarious Receptors>30
Other Quinazoline DerivativesVariesTopoisomerase II Inhibitors>10

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 cells, treatment with this compound resulted in a notable decrease in cell viability and induction of apoptosis. The study highlighted the compound's potential as part of a combination therapy aimed at overcoming resistance in breast cancer treatments .

Case Study 2: Melanoma Models

In vivo studies using B16-F10 melanoma models demonstrated that administration of this compound significantly reduced tumor size compared to controls. The mechanism was attributed to enhanced immune response due to A2A receptor antagonism .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, 2-aminopyridine) in glacial acetic acid for 3–4 hours, followed by recrystallization using ethanol . Yield optimization can be achieved via factorial design experiments to test variables like temperature, molar ratios, and reaction duration. Statistical methods (e.g., Taguchi or response surface methodology) reduce experimental iterations while identifying critical parameters .

Q. What purification and characterization techniques are recommended to ensure the structural integrity of this compound?

  • Methodological Answer :

  • Purification : Use thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) to confirm homogeneity . Recrystallization in ethanol improves purity (>98%) .
  • Characterization : Employ FT-IR for functional group analysis (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) and ¹H NMR (DMSO-d₆) to confirm substituent integration (e.g., methylpiperazine protons at δ 2.51 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are the critical parameters to consider when scaling up the synthesis from milligram to gram quantities?

  • Methodological Answer : Key parameters include:

  • Reaction Vessel Design : Ensure uniform heat distribution during reflux to avoid side reactions .
  • Solvent Volume : Adjust recrystallization solvent ratios to maintain yield during large-scale purification .
  • Process Control : Implement real-time monitoring (e.g., in situ FT-IR) to track reaction progress and intermediates .

Advanced Research Questions

Q. How can multivariate factorial design be applied to optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : A 2³ factorial design can systematically test variables (e.g., temperature, catalyst loading, solvent polarity) to identify interactions affecting yield or regioselectivity . For example, varying amino reagents (e.g., isonicotinic acid hydrazide vs. benzohydrazide) under controlled conditions enables rapid SAR exploration . Post-synthesis, principal component analysis (PCA) correlates structural features (e.g., substituent electronegativity) with bioactivity .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting reactivity and biological interactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites. For example, DFT studies on quinazoline analogs reveal bromine’s role in electrophilic substitution .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding affinities to target proteins (e.g., kinase inhibitors), guiding rational modifications for enhanced selectivity .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, FT-IR) when characterizing novel analogs?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/FT-IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities .
  • Dynamic NMR : For conformational isomers, variable-temperature NMR can elucidate dynamic processes (e.g., piperazine ring flipping) .
  • X-ray Crystallography : Resolve structural uncertainties by growing single crystals and analyzing diffraction patterns .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction simulation and parameter prediction?

  • Methodological Answer : AI algorithms integrated with COMSOL enable:

  • Reaction Pathway Prediction : Machine learning (ML) models trained on quantum chemical data predict intermediates and transition states, reducing trial-and-error experimentation .
  • Parameter Optimization : Neural networks analyze historical synthesis data to recommend optimal conditions (e.g., pH, solvent polarity) for novel derivatives .

Data Contradiction Analysis

Q. How can conflicting bioactivity results in SAR studies be systematically resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values across cell lines) to identify outliers or context-dependent effects .
  • Free-Wilson Analysis : Decompose activity contributions of substituents (e.g., methylpiperazine vs. bromine) to isolate conflicting variables .
  • Experimental Replication : Standardize protocols (e.g., cell culture conditions, compound purity) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.